molecular formula C17H19FN2O2 B2906365 1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(2-methylphenyl)urea CAS No. 1797877-03-2

1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(2-methylphenyl)urea

Cat. No.: B2906365
CAS No.: 1797877-03-2
M. Wt: 302.349
InChI Key: SRAKIXCNYGSSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(2-methylphenyl)urea (CAS 1797877-03-2) is a synthetic urea derivative of interest in medicinal chemistry and pharmacological research. With a molecular formula of C17H19FN2O2 and a molecular weight of 302.34 g/mol, this compound belongs to a class of molecules where the urea functionality is known to be a privileged scaffold in drug discovery due to its ability to form multiple stable hydrogen bonds with biological targets . Urea derivatives are increasingly investigated as protein kinase inhibitors, allosteric modulators of G protein-coupled receptors (GPCRs), and for their anti-inflammatory potential . Specifically, compounds featuring the urea moiety have shown promise as cannabinoid receptor (CB1) antagonists and negative allosteric modulators, which are being explored in pre-clinical research for their potential to attenuate the reinstatement of cocaine-seeking behavior, indicating value in neuropharmacology and addiction studies . The structural elements of this compound—including the 3-fluorophenyl and 2-methylphenyl groups—are common in the design of small molecules that interact with central nervous system targets, suggesting potential applications in related research areas. This product is supplied with a minimum purity of 90% and is intended for research purposes only, strictly within laboratory settings.

Properties

IUPAC Name

1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-12-6-3-4-9-15(12)20-17(21)19-11-16(22-2)13-7-5-8-14(18)10-13/h3-10,16H,11H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAKIXCNYGSSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(2-methylphenyl)urea typically involves the reaction of an isocyanate with an amine. One possible route is:

    Starting Materials: 3-Fluorophenyl isocyanate, 2-methoxyethylamine, and o-toluidine.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions.

    Procedure: The 3-fluorophenyl isocyanate is reacted with 2-methoxyethylamine to form an intermediate, which is then reacted with o-toluidine to yield the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzyme studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(2-methylphenyl)urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Fluorophenyl Positional Isomers
  • 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea (): Fluorine is in the para position (vs. meta in the target compound). Molecular weight: 258.29 vs. ~298 (estimated for the target).
Heterocyclic vs. Aryl Substituents
  • 1-(2-Methylphenyl)-3-[2-(3-difluoromethyl-quinoxalin-2-ylsulfanyl)-acetyl]-urea (): Incorporates a quinoxaline ring and sulfanyl acetyl chain. Higher molecular weight (estimated ~440) due to the bicyclic quinoxaline. The sulfur atom may increase metabolic stability but reduce aqueous solubility compared to the target compound’s methoxyethyl group .

Pharmacological Activity

Antifungal Derivatives
  • 1-(5-((2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3-fluorophenyl)urea (8g, ): Exhibits antifungal activity via triazole and thiadiazole moieties. Melting point: 150–153°C vs. unknown for the target. The absence of thiadiazole in the target compound may limit antifungal efficacy but reduce toxicity .
Kinase Inhibitors
  • FTBU-1 () :
    • Contains a benzimidazole-thiazole group targeting kinases.
    • Structural complexity may enhance selectivity but complicate synthesis compared to the target’s simpler aryl groups .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Substituents
Target Compound (Estimated) ~298 N/A 3-Fluorophenyl, methoxyethyl, 2-methylphenyl
1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea 258.29 N/A 4-Fluorophenyl, 3-ethylphenyl
8a () 362.1 N/A 3-Fluorophenyl, chloromethyl thiazole
8g () ~541 150–153 Thiadiazole, triazole, difluorophenyl
  • Solubility : Methoxyethyl chains (target compound) generally improve solubility over alkyl or halogenated groups (e.g., chloromethyl in ) .
  • Thermal Stability : Urea derivatives with aromatic substituents (e.g., ) typically exhibit melting points >150°C, suggesting similar stability for the target compound .

Biological Activity

1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(2-methylphenyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities. The compound is characterized by a unique structural arrangement that includes a fluorophenyl group, a methoxyethyl chain, and a urea moiety, which may influence its interaction with biological targets.

  • IUPAC Name: this compound
  • Molecular Formula: C16H18FN3O2
  • Molecular Weight: 303.33 g/mol
  • Structure:
    InChI 1S C16H18FN3O2 c1 11 5 7 12 8 6 11 15 20 19 14 18 17 13 9 10 16 17 21 2 h5 10H 1 4H3 H 19 20 \text{InChI 1S C16H18FN3O2 c1 11 5 7 12 8 6 11 15 20 19 14 18 17 13 9 10 16 17 21 2 h5 10H 1 4H3 H 19 20 }

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The fluorophenyl group may enhance binding affinity to various receptors, while the methoxyethyl and urea components contribute to the overall pharmacological profile. Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its effects.

Anticancer Activity

Recent studies have indicated that derivatives of urea compounds can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various tumor cell lines. A comparative study demonstrated that certain urea derivatives had IC50 values in the micromolar range against cancer cells (refer to Table 1).

Table 1: Cytotoxicity of Urea Derivatives

Compound NameCell Line TestedIC50 (µM)
Compound AHeLa5.4
Compound BMCF78.1
Compound CA5497.0
This compound HCT1166.5

Anti-inflammatory Activity

In vitro studies have suggested that the compound may possess anti-inflammatory properties by inhibiting key inflammatory pathways. For example, it has been reported that related compounds can inhibit TNFα production in LPS-stimulated macrophages, indicating potential use in treating inflammatory diseases.

Case Studies

One notable case study involved a series of experiments where the compound was tested for its efficacy in reducing inflammation in animal models of arthritis. The results indicated a significant reduction in swelling and pain scores compared to control groups, suggesting its potential application in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Table 2: Comparison of Biological Activities

Compound NameStructure TypeAnticancer ActivityAnti-inflammatory Activity
Compound XPyrazolyl UreaModerateLow
Compound YFluorophenyl UreaHighModerate
This compound Urea derivativeModerate High

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(2-methylphenyl)urea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Multi-step synthesis typically involves coupling a substituted phenyl isocyanate with a functionalized amine precursor. For example, the methoxyethyl chain can be introduced via nucleophilic substitution or Mitsunobu reactions under anhydrous conditions (e.g., dichloromethane, 0–5°C). Catalysts like palladium on carbon may enhance coupling efficiency . Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:isocyanate) and inert atmosphere conditions to prevent hydrolysis. Purity (>95%) is confirmed via HPLC with C18 columns and acetonitrile/water gradients .

Q. Which spectroscopic techniques are most effective for structural elucidation of this urea derivative?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the positions of fluorophenyl and methylphenyl substituents. For example, ¹H NMR detects methoxy protons as singlets at ~3.3 ppm, while ¹⁹F NMR identifies fluorine environments (e.g., para vs. meta substitution). Mass spectrometry (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ ~357.14 g/mol) and fragmentation patterns .

Q. How does the compound’s solubility and stability vary across solvents and pH ranges?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, ~50 mg/mL) but negligible in water (<0.1 mg/mL). Stability studies (pH 1–12, 37°C) show degradation in acidic conditions (t½ ~4 hours at pH 1) due to urea bond hydrolysis. Neutral to slightly basic conditions (pH 7–9) enhance stability (t½ >72 hours) .

Advanced Research Questions

Q. What computational strategies are recommended to model this compound’s structure-activity relationships (SAR) for target binding?

  • Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) simulates interactions with targets like kinase domains, focusing on hydrogen bonding between the urea moiety and catalytic lysine residues. MD simulations (GROMACS) assess binding stability over 100-ns trajectories .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antiproliferative vs. anti-inflammatory effects)?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, IC50 determination methods). Standardize assays using NCI-60 cell panels and orthogonal techniques (e.g., flow cytometry for apoptosis vs. ELISA for cytokine inhibition). Cross-validate findings with structural analogs to isolate pharmacophore contributions .

Q. What in vitro assays are most suitable for evaluating metabolic stability and cytochrome P450 interactions?

  • Methodological Answer : Use human liver microsomes (HLMs) with NADPH cofactors to measure intrinsic clearance (Clₜₙₜ). LC-MS/MS quantifies parent compound depletion over 60 minutes. CYP inhibition assays (e.g., CYP3A4 luminescent substrates) identify competitive vs. non-competitive inhibition, with IC50 values <10 µM indicating high risk of drug-drug interactions .

Q. Which formulation strategies mitigate poor bioavailability in preclinical models?

  • Methodological Answer : Nanoemulsions (e.g., TPGS-based) improve oral bioavailability by enhancing solubility. Pharmacokinetic studies in rodents show AUC increases from 2.1 µg·h/mL (free compound) to 8.7 µg·h/mL (nanoformulation). Co-grinding with cyclodextrins (e.g., HP-β-CD) stabilizes amorphous phases, reducing crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.